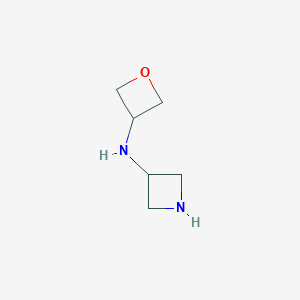

N-(oxetan-3-yl)azetidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(oxetan-3-yl)azetidin-3-amine” is a chemical compound that is part of a class of molecules known as azetidines and oxetanes . These are four-membered saturated heterocycles containing one nitrogen or oxygen atom . The pharmacophore subunit of azetidine in aza-heterocyclic molecules is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

The synthesis of “this compound” involves a simple and efficient synthetic route . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles .Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 356.22 . Its IUPAC name is "this compound bis (2,2,2-trifluoroacetate)" .Wissenschaftliche Forschungsanwendungen

Synthesis and Utility in Medicinal Chemistry

N-(oxetan-3-yl)azetidin-3-amine and related structures are recognized for their importance in medicinal chemistry. A notable approach involves the installation of oxetan-3-yl and azetidin-3-yl groups into aromatic systems, which is achieved efficiently through a nickel-mediated alkyl-aryl Suzuki coupling. This method demonstrates the significance of these structures in the development of pharmaceutical compounds (Duncton et al., 2008).

Integration into Heteroaromatic Systems

The integration of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases has been accomplished using a radical addition method (Minisci reaction). This process has proven to be valuable for introducing oxetane or azetidine into heteroaromatic systems found in drug discovery, highlighting the broad utility of these structures (Duncton et al., 2009).

Amino Acid Derivative Synthesis

A study described an efficient synthetic route for new heterocyclic amino acid derivatives containing azetidine and oxetane rings. This highlights the role of this compound in the synthesis and diversification of novel heterocyclic amino acid derivatives, which are significant in various fields of chemistry and biology (Gudelis et al., 2023).

Enzymatic Biotransformation Studies

The oxetane moiety, closely related to this compound, has been studied for its role in enzymatic biotransformation. Research focusing on a spiro oxetane-containing compound showed the involvement of microsomal epoxide hydrolase in its metabolism, indicating the significance of these structures in pharmacological contexts (Li et al., 2016).

Antidepressant and Nootropic Agent Synthesis

Research has shown the potential of 2-azetidinone, a structure related to this compound, in the development of antidepressant and nootropic agents. This study suggests the importance of these structures in synthesizing central nervous system (CNS) active agents with therapeutic applications (Thomas et al., 2016).

Safety and Hazards

“N-(oxetan-3-yl)azetidin-3-amine” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .

Wirkmechanismus

Target of Action

N-(oxetan-3-yl)azetidin-3-amine is a heterocyclic compound that has been synthesized for various biological activities . .

Mode of Action

It is synthesized through a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles

Biochemical Pathways

It is known that the compound is a derivative of azetidine and oxetane, which are known to exhibit a variety of biological activities .

Eigenschaften

IUPAC Name |

N-(oxetan-3-yl)azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(2-7-1)8-6-3-9-4-6/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFLDWGVFWMAMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC2COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether](/img/structure/B2716755.png)

![2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2716756.png)

![5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2716757.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B2716759.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2716760.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2716763.png)

![Lithium;2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B2716764.png)

![methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2716765.png)

![8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2716773.png)

![N-(2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716775.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2716776.png)